Anti-Inflammatory Efficacy Comparable to Phenylbutazone Without Gastric Ulceration: A Direct In Vivo Comparison
In a direct head-to-head preclinical study, L-leucinamide hydrochloride demonstrated anti-inflammatory efficacy comparable to phenylbutazone (a prototypical NSAID) in attenuating the phlogistic response induced by intraplantar injection of formaldehyde and nystatin in unanesthetized rats. In the chronic granuloma pouch model (air and croton oil induction), 7-day administration of L-leucinamide hydrochloride produced significant reductions in exudate volume and granulation tissue weight. Critically, unlike phenylbutazone, L-leucinamide hydrochloride failed to produce gastric ulcers at effective anti-inflammatory doses [1]. The mechanism did not involve the pituitary-adrenal axis, as evidenced by unchanged adrenal gland weights. While the study reports qualitative rather than quantitative dose-response equivalence data, the differential gastric safety profile constitutes a meaningful differentiation parameter.
| Evidence Dimension | Anti-inflammatory efficacy and gastric ulcerogenicity in rodent models |
|---|---|
| Target Compound Data | Significant attenuation of formaldehyde- and nystatin-induced paw edema; significant reduction of exudate volume and granulation tissue weight in granuloma pouch model; 0% gastric ulcer incidence at effective anti-inflammatory doses. |
| Comparator Or Baseline | Phenylbutazone: Comparable anti-inflammatory efficacy in same models; produces gastric ulcers at effective anti-inflammatory doses (incidence rate not numerically reported in abstract). |
| Quantified Difference | Qualitative: gastric ulceration absent for L-leucinamide hydrochloride vs. present for phenylbutazone at equi-effective anti-inflammatory doses. Chronic model: significant reduction in exudate volume and granulation tissue weight (p < 0.05). |
| Conditions | Intraplantar formaldehyde/nystatin acute inflammation model and 7-day air/croton oil granuloma pouch chronic inflammation model in unanesthetized rats (Madan & Al-Motrefi, 1987). |
Why This Matters
For researchers investigating anti-inflammatory mechanisms or screening for gastric-sparing anti-inflammatory agents, L-leucinamide hydrochloride offers a phenylbutazone-comparable efficacy benchmark with a differentiated gastric safety profile, making it a valuable tool compound for studying inflammation-resolution pathways decoupled from cyclooxygenase-mediated gastric toxicity.
- [1] Madan BR, Al-Motrefi A. Effect of L-leucinamide hydrochloride on experimental inflammation. Res Commun Chem Pathol Pharmacol. 1987 Dec;58(3):393-6. PMID: 3438573. View Source
